N-(4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}-3-methylphenyl)acetamide
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Overview
Description
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives, including structures related to N-(4-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide. They synthesized Co(II) and Cu(II) coordination complexes using these derivatives and evaluated their antioxidant activity. The complexes exhibited significant antioxidant activity, showcasing potential biological applications (Chkirate et al., 2019).
Synthesis for Antimicrobial Agents
Darwish et al. (2014) aimed to synthesize new heterocyclic compounds, incorporating sulfamoyl moieties like those in N-(4-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide, for use as antimicrobial agents. The synthesized compounds showed promising results in in vitro antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Darwish et al., 2014).
Chemoselective Acetylation in Antimalarial Drug Synthesis
Magadum and Yadav (2018) discussed the chemoselective monoacetylation of aminophenol to produce N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This research highlights the role of acetamide derivatives in the synthesis of pharmacologically important compounds, relevant to the compound of interest (Magadum & Yadav, 2018).
Computational and Pharmacological Evaluation for Antioxidant and Anti-Inflammatory Actions
Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including structures related to the compound . They assessed toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. This study underlines the potential therapeutic applications of such compounds in treating various health conditions (Faheem, 2018).
Efficient Sulfamoylation Methods
Okada et al. (2000) developed an efficient method for the sulfamoylation of hydroxyl groups, which is relevant to the synthesis of compounds like N-(4-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide. Their method achieved high yields without a base, indicating advancements in synthetic techniques for such compounds (Okada, Iwashita, & Koizumi, 2000).
Future Directions
Properties
IUPAC Name |
N-[4-[(4-hydroxyoxan-4-yl)methylsulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-11-9-13(17-12(2)18)3-4-14(11)23(20,21)16-10-15(19)5-7-22-8-6-15/h3-4,9,16,19H,5-8,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHLGHDXQJYKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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